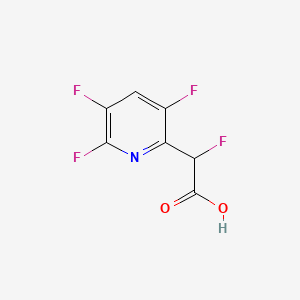
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F4NO2. This compound is characterized by the presence of multiple fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This process allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability and stability.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester .
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Uniqueness
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This compound’s enhanced stability and reactivity make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H3F4NO2 |
|---|---|
Peso molecular |
209.10 g/mol |
Nombre IUPAC |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14/h1,4H,(H,13,14) |
Clave InChI |
BEWHOCLRAYSPKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1F)F)C(C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
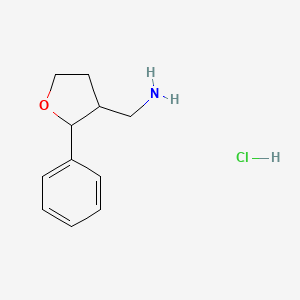
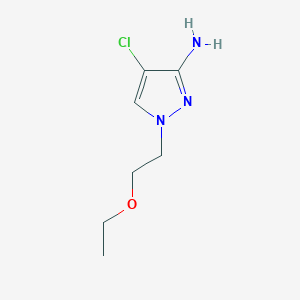
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

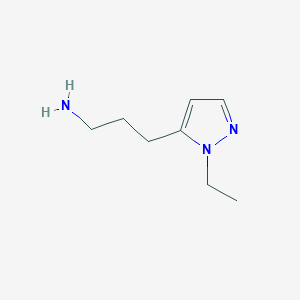
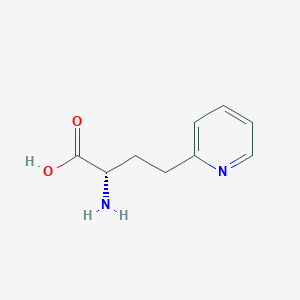
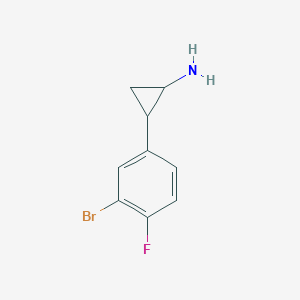
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
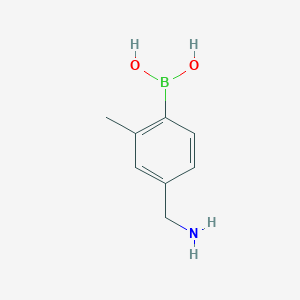
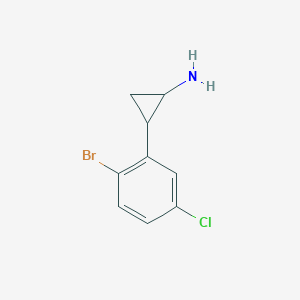
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)

